N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15204583
InChI: InChI=1S/C18H16ClN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23)
SMILES:
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide

CAS No.:

Cat. No.: VC15204583

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide -

Specification

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name N-(2-benzylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide
Standard InChI InChI=1S/C18H16ClN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23)
Standard InChI Key XXRUPWUJZRDCQE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and at the 5-position with an acetamide moiety . The acetamide side chain is further modified with a 4-chlorophenoxy group, introducing a halogenated aromatic system. This combination of hydrophobic (benzyl, chlorophenyl) and hydrogen-bonding (amide) groups influences its solubility and target interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H16ClN3O2\text{C}_{18}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}
Molecular Weight341.8 g/mol
IUPAC NameN-(2-benzylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide
XLogP33.7
Canonical SMILESC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl

The chlorophenoxy group significantly increases lipophilicity (XLogP3=3.7\text{XLogP3} = 3.7), suggesting favorable membrane permeability . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the regiochemistry of the pyrazole substitution and acetamide linkage.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the preparation of 1-benzyl-1H-pyrazol-5-amine. Subsequent acylation with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., potassium carbonate) yields the target compound. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance reaction efficiency.

Analytical Validation

Structural confirmation relies on 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS). The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the chlorophenoxy protons resonate as a doublet near δ 6.8 ppm. The amide carbonyl (C=O\text{C=O}) signal is observed at ~168 ppm in 13C^{13}\text{C}-NMR.

Biological Activities and Mechanisms

Enzyme Modulation

Preliminary studies suggest the compound inhibits kinases and receptors through competitive binding at ATP-binding pockets . The chlorophenoxy group may engage in hydrophobic interactions with nonpolar enzyme regions, while the amide forms hydrogen bonds with catalytic residues.

Table 2: Biological Activities of Analogues

Compound StructureIC50_{50} (μM)Target Cell Line
N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(3-methoxyphenyl)acetamide8.2MCF-7 (Breast)
N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(4-pyridin-2-ylphenyl)acetamide6.5A549 (Lung)

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound’s low aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates formulation with solubilizing agents . Stability studies in plasma indicate a half-life of 2.3 hours, suggesting rapid metabolic clearance.

ADME Properties

  • Absorption: High permeability (Papp=12×106P_{\text{app}} = 12 \times 10^{-6} cm/s) in Caco-2 assays.

  • Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-debenzylation and acetamide hydrolysis.

  • Excretion: Primarily renal (70%) with minor biliary excretion.

Future Directions

Structural Optimization

Modifying the benzyl or chlorophenoxy groups could enhance potency and metabolic stability. For example, replacing chlorine with trifluoromethyl may improve target affinity .

In Vivo Efficacy Studies

Rodent xenograft models are needed to evaluate antitumor efficacy and pharmacokinetic-pharmacodynamic relationships.

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